1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane
Overview
Description
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane is a cyclic organosilicon compound with the molecular formula C9H18O3Si3. It is characterized by the presence of three vinyl groups and three methyl groups attached to a cyclotrisiloxane ring. This compound is known for its unique chemical properties and versatility in various applications, particularly in the field of polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane can be synthesized through the reaction of trimethylcyclotrisiloxane with vinylation reagents. One common method involves the reaction of trimethylcyclotrisiloxane with vinylmagnesium bromide or vinyl lithium under controlled conditions. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to achieve high yields and purity. The compound is then purified through distillation or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane undergoes various chemical reactions, including:
Hydrosilylation: The addition of silicon-hydrogen bonds to the vinyl groups.
Cross-coupling reactions: Formation of carbon-carbon bonds through reactions with organometallic reagents.
Polymerization: Formation of polymers through ring-opening polymerization.
Common Reagents and Conditions
Hydrosilylation: Catalysts such as platinum or rhodium complexes are commonly used.
Cross-coupling reactions: Palladium catalysts and fluoride promoters are often employed.
Polymerization: Initiators such as free radicals or anionic species are used to initiate the polymerization process.
Major Products Formed
Hydrosilylation: The major products are siloxane derivatives with added silicon-hydrogen bonds.
Cross-coupling reactions: The products are various carbon-carbon bonded compounds.
Polymerization: The major products are high molecular weight polymers with siloxane backbones.
Scientific Research Applications
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of silicone-based polymers and copolymers.
Material Science: Employed in the development of dielectric materials for electronic devices.
Biomedical Engineering: Utilized in the fabrication of biocompatible materials for medical implants and devices.
Surface Coatings: Applied in the creation of hydrophobic and antifouling coatings.
Mechanism of Action
The mechanism of action of 1,3,5-trivinyl-1,3,5-trimethylcyclotrisiloxane in polymerization involves the ring-opening of the cyclotrisiloxane ring, followed by the formation of linear or cross-linked polymer chains. The vinyl groups participate in various addition reactions, leading to the formation of stable siloxane bonds. The molecular targets and pathways involved in these reactions are primarily related to the reactivity of the vinyl and siloxane groups .
Comparison with Similar Compounds
Similar Compounds
1,3,5-Trimethyl-1,3,5-trivinylcyclotrisiloxane: Similar structure but with different substituents.
1,3,5-Trimethyl-1,3,5-triethylcyclotrisiloxane: Contains ethyl groups instead of vinyl groups.
1,3,5-Trimethyl-1,3,5-tris(phenyl)cyclotrisiloxane: Contains phenyl groups instead of vinyl groups.
Uniqueness
1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane is unique due to its combination of vinyl and methyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both polymerization and cross-coupling reactions .
Properties
IUPAC Name |
2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-trioxatrisilinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-9H,1-3H2,4-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTLTBONLZSBJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O1)(C)C=C)(C)C=C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25587-81-9 | |
Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25587-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1063229 | |
Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |
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Molecular Weight |
258.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |
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Record name | 1,3,5-Trivinyl-1,3,5-trimethylcyclotrisiloxane | |
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CAS No. |
3901-77-7, 68082-23-5 | |
Record name | 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3901-77-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |
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Record name | Cyclosiloxanes, Me vinyl | |
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Record name | 3901-77-7 | |
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Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |
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Record name | Cyclotrisiloxane, 2,4,6-triethenyl-2,4,6-trimethyl- | |
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Record name | 2,4,6-trimethyl-2,4,6-trivinylcyclotrisiloxane | |
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Record name | Methylvinyl cyclosiloxanes | |
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